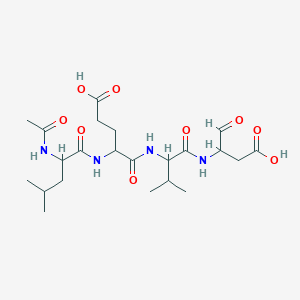

Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid)

Beschreibung

BenchChem offers high-quality Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36N4O9/c1-11(2)8-16(23-13(5)28)21(34)25-15(6-7-17(29)30)20(33)26-19(12(3)4)22(35)24-14(10-27)9-18(31)32/h10-12,14-16,19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGJLIBJKIIQSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Chemical Design Principles of Ac Leu Glu Val Asp Aldehyde

Ac-Leu-Glu-Val-Asp-aldehyde, also referred to as Ac-LEVD-CHO, is a synthetic peptide derivative designed as a potent and reversible inhibitor of caspase-4. wikipedia.orglibretexts.org Its structure and function are a result of deliberate chemical design, capitalizing on the substrate specificity of its target enzyme.

The fundamental design of this inhibitor is based on mimicking the natural substrate of caspase-4. Caspases are a family of cysteine proteases that play crucial roles in apoptosis and inflammation. They exhibit high specificity for their substrates, recognizing a four-amino-acid sequence (termed P4-P3-P2-P1) and cleaving the peptide bond C-terminal to the aspartic acid (Asp) residue at the P1 position.

The specificity of Ac-Leu-Glu-Val-Asp-aldehyde for caspase-4 is primarily determined by its amino acid sequence: Leucine (Leu) at P4, Glutamic acid (Glu) at P3, and Valine (Val) at P2. wikipedia.org This sequence is the preferred recognition motif for caspase-4.

A critical feature of this inhibitor is the C-terminal aldehyde group, which acts as a "warhead." This electrophilic aldehyde group readily reacts with the nucleophilic thiol group of the cysteine residue in the active site of the caspase. This reaction forms a covalent, yet reversible, hemithioacetal adduct. This reversible covalent inhibition is a key characteristic of many peptide aldehyde inhibitors.

The term "pseudo acid" associated with this compound arises from the chemical nature of the aldehyde group in an aqueous environment. Aldehydes can exist in equilibrium with their hydrated form, a geminal diol (a molecule with two hydroxyl groups attached to the same carbon atom). libretexts.orgmasterorganicchemistry.comorganicchemistrytutor.comucalgary.cachemistrysteps.com This gem-diol form can act as a weak acid. While the aldehyde is the active inhibitory component, its equilibrium with the hydrated "pseudo acid" form is a relevant chemical property.

Development of Ac Leu Glu Val Asp Aldehyde Analogs for Protease Targeting

The development of analogs of Ac-Leu-Glu-Val-Asp-aldehyde is driven by the desire to modulate the potency and selectivity of protease inhibition. Given that different caspases have distinct, albeit sometimes overlapping, substrate specificities, modifying the tetrapeptide sequence is a primary strategy for creating inhibitors that target other specific caspases.

The general approach involves retaining the C-terminal aspartic acid aldehyde "warhead" while systematically altering the amino acids at the P2, P3, and P4 positions. This strategy has led to the development of a range of selective caspase inhibitors. For instance, Ac-DEVD-CHO, with an Asp-Glu-Val-Asp sequence, is a well-known potent inhibitor of caspase-3. Similarly, Ac-LEHD-CHO, which features a Leu-Glu-His-Asp sequence, is recognized as a reversible inhibitor of caspase-9.

The rationale behind these modifications lies in exploiting the unique structural features of the substrate-binding pockets of different caspases. By tailoring the side chains of the P2, P3, and P4 residues to fit optimally into the corresponding pockets of a specific caspase, researchers can enhance the binding affinity and, consequently, the inhibitory potency and selectivity.

The following interactive table provides a comparative overview of Ac-Leu-Glu-Val-Asp-aldehyde and some of its well-studied analogs, highlighting the targeted protease and the specific amino acid sequence.

| Compound Name | Amino Acid Sequence (P4-P1) | Primary Target Protease |

| Ac-Leu-Glu-Val-Asp-aldehyde | Leu-Glu-Val-Asp | Caspase-4 |

| Ac-Asp-Glu-Val-Asp-aldehyde | Asp-Glu-Val-Asp | Caspase-3 |

| Ac-Leu-Glu-His-Asp-aldehyde | Leu-Glu-His-Asp | Caspase-9 |

Further research in this area extends beyond simple amino acid substitution to include the development of peptidomimetics and allosteric inhibitors. Peptidomimetics aim to reproduce the inhibitory activity of the parent peptide with improved properties such as better stability and cell permeability. Allosteric inhibitors, on the other hand, bind to a site on the enzyme distinct from the active site, inducing a conformational change that leads to inhibition. These advanced approaches represent the ongoing evolution in the design of highly specific and effective protease inhibitors based on the foundational principles demonstrated by compounds like Ac-Leu-Glu-Val-Asp-aldehyde.

Enzymatic Inhibition Mechanisms of Ac Leu Glu Val Asp Aldehyde

Caspase Inhibition Profile

Ac-Leu-Glu-Val-Asp-aldehyde, also known as Ac-LEVD-CHO, is a synthetic, cell-permeable peptide that functions as a potent inhibitor of specific caspases. medchemexpress.comaatbio.com Caspases are a family of cysteine proteases that play critical roles in programmed cell death (apoptosis) and inflammation. aatbio.comnih.gov The inhibitory activity of Ac-LEVD-CHO is attributed to its peptide sequence, which mimics the cleavage site recognized by its target caspases, and the C-terminal aldehyde group that interacts with the enzyme's active site. stemcell.comnih.gov

Ac-LEVD-CHO is recognized primarily as a potent and specific inhibitor of caspase-4, also known as ICH-2. medchemexpress.comechelon-inc.comcpcscientific.com Caspase-4 is an inflammatory caspase whose activation mechanism is not as well-understood as other caspases but is implicated in inflammation, innate immunity, and pyroptosis—a form of lytic, inflammatory cell death. nih.govechelon-inc.comnih.gov The peptide sequence Leu-Glu-Val-Asp is the preferred cleavage sequence for caspase-4. echelon-inc.comechelon-inc.comechelon-inc.com

Research has demonstrated the efficacy of Ac-LEVD-CHO in blocking caspase-4 activity in various cellular models. For instance, in human gingival fibroblasts, Ac-LEVD-CHO was shown to significantly inhibit cell death induced by a bacterial surface protein (Td92) from the periodontal pathogen Treponema denticola, a process dependent on caspase-4 activation. nih.gov Similarly, it has been used to reduce apoptosis in cancer cells where caspase-4 is activated. caymanchem.com Its ability to specifically target caspase-4 makes it a valuable tool for investigating the distinct biological functions of this particular enzyme. nih.gov

The selectivity of peptide-based caspase inhibitors is determined by the amino acid sequence at the P2, P3, and P4 positions, as all caspases recognize an Aspartate (Asp) residue at the P1 position. nih.govresearchgate.net Ac-LEVD-CHO's specificity for caspase-4 can be contrasted with other well-known peptide aldehyde inhibitors that target different caspases based on their preferred recognition sequences.

For example, Ac-DEVD-CHO is a widely recognized inhibitor of caspase-3 and caspase-7, designed based on the cleavage site of PARP (poly(ADP-ribose)polymerase). stemcell.comnih.govbiotium.com Unlike the more selective Ac-LEVD-CHO, Ac-DEVD-CHO can potently inhibit multiple caspases, including caspases-3, -7, -8, and -9. nih.gov Other specific inhibitors include Ac-VEID-CHO for caspase-6, Ac-LEHD-CHO for caspase-9, and Ac-IETD-CHO for caspase-8. peptanova.depeptanova.deechelon-inc.comglpbio.com The development of these selective inhibitors is crucial for dissecting the specific roles of individual caspases in complex biological pathways. nih.govnih.gov

Interactive Data Table: Comparative Specificity of Caspase Inhibitors

| Inhibitor | Primary Target(s) | Recognition Sequence | Type |

| Ac-Leu-Glu-Val-Asp-CHO (Ac-LEVD-CHO) | Caspase-4 echelon-inc.comcpcscientific.com | Leu-Glu-Val-Asp echelon-inc.com | Reversible Aldehyde echelon-inc.com |

| Ac-Asp-Glu-Val-Asp-CHO (Ac-DEVD-CHO) | Caspase-3, Caspase-7 stemcell.combiotium.com | Asp-Glu-Val-Asp stemcell.com | Reversible Aldehyde stemcell.com |

| Ac-Val-Glu-Ile-Asp-CHO (Ac-VEID-CHO) | Caspase-6 peptanova.de | Val-Glu-Ile-Asp | Reversible Aldehyde peptanova.de |

| Ac-Leu-Glu-His-Asp-CHO (Ac-LEHD-CHO) | Caspase-9 echelon-inc.compeptide.co.jp | Leu-Glu-His-Asp peptide.co.jp | Reversible Aldehyde echelon-inc.com |

| Ac-Tyr-Val-Ala-Asp-CHO (Ac-YVAD-CHO) | Caspase-1, Caspase-4 nih.govpeptanova.de | Tyr-Val-Ala-Asp | Reversible Aldehyde peptanova.de |

| Ac-Ile-Glu-Thr-Asp-CHO (Ac-IETD-CHO) | Caspase-8 peptanova.de | Ile-Glu-Thr-Asp | Reversible Aldehyde peptanova.de |

| Ac-Leu-Glu-Glu-Asp-CHO (Ac-LEED-CHO) | Caspase-13 (bovine) echelon-inc.com | Leu-Glu-Glu-Asp | Reversible Aldehyde echelon-inc.com |

Ac-LEVD-CHO functions as a reversible covalent inhibitor. echelon-inc.com The general mechanism for this class of inhibitors involves two steps. nih.govyoutube.com First, the inhibitor binds non-covalently to the enzyme's active site, a process driven by interactions between the peptide sequence of the inhibitor and the specificity pockets of the caspase. nih.gov This initial binding is reversible and provides specificity. youtube.com

In the second step, the electrophilic aldehyde "warhead" at the C-terminus of the inhibitor is positioned near the nucleophilic sulfhydryl group of the catalytic cysteine residue in the caspase's active site. nih.govyoutube.com The cysteine attacks the aldehyde, forming a reversible covalent thiohemiacetal adduct. nih.gov This bond formation effectively blocks the enzyme's catalytic activity. stemcell.com The reversible nature means the bond can break, typically through hydrolysis, allowing the inhibitor to dissociate and the enzyme to potentially regain function. youtube.combiorxiv.org

This contrasts with irreversible inhibitors, such as those with fluoromethylketone (fmk) or acyloxymethylketone (AOMK) warheads (e.g., Z-VAD-FMK). nih.govnih.gov These inhibitors also form a covalent bond with the active site cysteine, but this bond is chemically stable and does not readily break, leading to permanent inactivation of the enzyme. nih.govbiorxiv.org The choice between a reversible and irreversible inhibitor depends on the experimental context; reversible inhibitors like Ac-LEVD-CHO are useful for studies where transient inhibition is desired. biorxiv.org

Broader Protease Inhibition Spectrum

While Ac-LEVD-CHO is primarily characterized by its activity against caspases, its peptide structure and reactive aldehyde group give it the potential to interact with other classes of proteases, particularly other cysteine proteases.

Aspartic proteases utilize a distinct catalytic mechanism that does not involve a covalent enzyme-substrate intermediate. nih.gov Their active site contains two aspartic acid residues. One aspartate residue deprotonates a water molecule, which then acts as a nucleophile, attacking the peptide bond of the substrate to form a non-covalent tetrahedral transition state. nih.gov Inhibitors for aspartic proteases are typically designed as transition-state analogs that mimic this tetrahedral intermediate. Because the catalytic mechanism of aspartic proteases differs fundamentally from that of cysteine proteases, peptide aldehydes like Ac-LEVD-CHO are not designed to be specific inhibitors for this class of enzymes.

Ac-LEVD-CHO's primary mechanism of action is the inhibition of cysteine proteases, specifically caspases. echelon-inc.comnih.gov Cysteine proteases are a broad class of enzymes that use a catalytic cysteine residue as a nucleophile to cleave peptide bonds. nih.govnih.gov The inhibitory action of Ac-LEVD-CHO is centered on the covalent interaction between its aldehyde group and this catalytic cysteine. stemcell.com

Beyond direct inhibition, Ac-LEVD-CHO can be used as a tool to study complex proteolytic cascades. For example, research has shown that the serine protease cathepsin G can activate caspase-4. nih.gov In such studies, Ac-LEVD-CHO is used to specifically block the downstream caspase-4 activity, thereby confirming that cathepsin G's effects are mediated through the activation of this specific cysteine protease. nih.gov This demonstrates how the compound's specific inhibitory profile allows for the modulation and detailed investigation of pathways involving multiple types of proteases.

Interaction with Non-Protease Biological Targets

While primarily recognized for its role as a caspase inhibitor, emerging research indicates that Ac-Leu-Glu-Val-Asp-aldehyde (Ac-LEVD-CHO) may also exert effects on biological pathways beyond direct protease inhibition. These non-protease-related activities, particularly in the context of inflammatory signaling, suggest a broader modulatory role for this compound.

Inhibition of NF-κB Signaling Pathway Components

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, orchestrating the expression of numerous pro-inflammatory genes. nih.govfrontiersin.orgmdpi.com Evidence suggests that caspase-4, the primary target of Ac-LEVD-CHO, is involved in pro-inflammatory responses. nih.gov Inhibition of caspase-4 has been shown to interfere with the production of downstream effectors of the NF-κB pathway.

A key study on human retinal pigment epithelial (hRPE) cells demonstrated that pro-inflammatory stimuli, including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), induce the expression and activation of caspase-4. nih.govnih.gov Furthermore, the use of a specific caspase-4 inhibitor, Z-LEVD-fmk, significantly reduced the IL-1β-induced production of interleukin-8 (IL-8). nih.govnih.gov IL-8 is a chemokine whose expression is known to be regulated by the NF-κB signaling pathway. This finding suggests that caspase-4 activity contributes to the inflammatory cascade that leads to IL-8 production.

The table below summarizes the effect of the caspase-4 inhibitor on IL-1β-induced IL-8 production in hRPE cells, highlighting the potential for Ac-LEVD-CHO to modulate NF-κB-driven inflammation.

| Treatment Condition | IL-8 Protein Production | Implication for NF-κB Pathway |

| Control (untreated) | Basal Level | Normal NF-κB activity |

| IL-1β Stimulation | Significantly Increased | Activation of NF-κB pathway |

| IL-1β Stimulation + Z-LEVD-fmk | Completely Eliminated | Inhibition of a downstream effector of the NF-κB pathway |

Data derived from a study on the caspase-4 inhibitor Z-LEVD-fmk in human retinal pigment epithelial cells. nih.gov

Although this research was conducted with Z-LEVD-fmk, the shared LEVD recognition sequence suggests that Ac-LEVD-CHO could exert a similar inhibitory effect on NF-κB-mediated inflammatory responses by targeting caspase-4.

Modulation of TNF-α Production

Tumor necrosis factor-alpha (TNF-α) is a potent pro-inflammatory cytokine that plays a central role in initiating and sustaining inflammatory responses. nih.govnih.gov The relationship between Ac-LEVD-CHO and TNF-α appears to be bidirectional, with TNF-α influencing caspase-4 and caspase-4 inhibition potentially modulating inflammatory outputs.

Research has shown that TNF-α is one of the pro-inflammatory agents that can induce the synthesis and activation of caspase-4 in human retinal pigment epithelial cells. nih.govnih.gov This indicates that in an inflammatory environment rich in TNF-α, there is an upregulation of the direct target of Ac-LEVD-CHO.

The table below illustrates the induction of caspase-4 by various pro-inflammatory stimuli, including TNF-α.

| Stimulus | Caspase-4 mRNA Expression | Caspase-4 Protein Activation |

| Control | Basal | Basal |

| IL-1β | Induced | Induced |

| TNF-α | Induced | Induced |

| Lipopolysaccharide (LPS) | Induced | Induced |

| Interferon-gamma (IFN-γ) | Induced | Induced |

Data derived from a study in human retinal pigment epithelial cells. nih.gov

By inhibiting the upregulated caspase-4, Ac-LEVD-CHO could potentially dampen the downstream inflammatory signaling initiated by TNF-α. This suggests a modulatory role for Ac-LEVD-CHO in the TNF-α signaling pathway, not by directly inhibiting TNF-α production, but by interfering with a component of its downstream signaling cascade.

Biochemical and Cellular Pathways Modulated by Ac Leu Glu Val Asp Aldehyde

Apoptosis Pathway Regulation

Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis. This process is orchestrated by a family of cysteine proteases known as caspases, which are activated in a cascade-like fashion. Ac-Leu-Glu-Val-Asp-aldehyde has been shown to intersect with this critical pathway, primarily through its targeted inhibition of specific caspase members.

Role in Initiator and Effector Caspase Cascades

The apoptotic cascade is broadly divided into initiator and effector phases. Initiator caspases, such as caspase-8 and caspase-9, are activated by pro-apoptotic signals and are responsible for activating the downstream effector caspases. nih.govtandfonline.com Effector caspases, including caspase-3 and caspase-7, then execute the final stages of apoptosis by cleaving a multitude of cellular substrates. tandfonline.com

Ac-Leu-Glu-Val-Asp-aldehyde is a known inhibitor of caspase-4. medchemexpress.comfishersci.commedchemexpress.com While caspase-4 has been traditionally linked to inflammatory responses, it also plays a role in apoptosis. Research has indicated that caspase-4 can act as an upstream activator of caspase-1. nih.gov Caspase-1, in turn, is a key mediator of inflammation but can also contribute to apoptotic processes under certain conditions.

The activation of initiator caspases is a critical control point. For instance, the intrinsic pathway of apoptosis involves the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and the subsequent activation of caspase-9. tandfonline.comnih.gov The extrinsic pathway is initiated by the binding of death ligands to their receptors, culminating in the activation of caspase-8. nih.govtandfonline.com While Ac-LEVD-CHO's primary target is caspase-4, its inhibitory action can indirectly influence these major apoptotic cascades. By preventing caspase-4 activation, it can disrupt the downstream signaling that may lead to the activation of other caspases. However, the precise and comprehensive impact of Ac-LEVD-CHO on the broader caspase cascade, including its selectivity for other caspases, requires further detailed investigation. nih.gov

Attenuation of Apoptotic Events in Cellular Models

The ability of Ac-Leu-Glu-Val-Asp-aldehyde to interfere with the apoptotic machinery has been demonstrated in various cellular models. In a notable study, the use of Ac-LEVD-CHO at a concentration of 10 μM was shown to reduce apoptosis in A549 and PC3 cancer cells. nih.gov This reduction in cell death was observed in cells where apoptosis was induced by the expression of a dominant-negative form of the adenoviral RNA-dependent protein kinase. nih.gov This finding highlights the potential of Ac-LEVD-CHO to serve as a tool to dissect the specific pathways leading to apoptosis in different cell types and under various stimuli.

Inflammation and Innate Immunity Pathways

Beyond its role in apoptosis, Ac-Leu-Glu-Val-Asp-aldehyde has been shown to significantly modulate inflammatory and innate immunity pathways. This is largely attributed to its inhibition of caspase-4, which is increasingly recognized as a key player in these processes. nih.gov

Dampening of Inflammatory Responses in Keratinocytes

Keratinocytes, the primary cells of the epidermis, are crucial in orchestrating the skin's inflammatory response. dovepress.com They can recognize danger signals and secrete pro-inflammatory cytokines, initiating an inflammatory cascade. dovepress.com Studies have shown that caspase-4 is required for the activation of inflammasomes in skin-derived keratinocytes, particularly in response to stimuli like UVB radiation. nih.gov Inflammasomes are multiprotein complexes that activate caspase-1, leading to the maturation and secretion of potent pro-inflammatory cytokines. nih.gov

Research using human gingival fibroblasts, which share similarities with keratinocytes, has provided direct evidence for the anti-inflammatory effects of Ac-LEVD-CHO. In a study by Jun et al. (2018), treatment with 30 μM Ac-LEVD-CHO inhibited the expression and secretion of interleukin-1α (IL-1α) and the activation of caspase-4 induced by a bacterial surface protein. medchemexpress.comnih.gov This demonstrates the compound's ability to dampen inflammatory responses in these cell types by directly targeting a key inflammatory caspase.

Influence on Cytokine Production and Signaling

The production and signaling of cytokines are central to the inflammatory response. Cytokines are a broad category of small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Ac-Leu-Glu-Val-Asp-aldehyde, through its inhibition of caspase-4, can significantly influence the cytokine milieu.

As mentioned, Ac-LEVD-CHO has been shown to inhibit the secretion of the pro-inflammatory cytokine IL-1α in human gingival fibroblasts. nih.gov Furthermore, since caspase-4 can activate caspase-1, and caspase-1 is responsible for the processing and maturation of pro-IL-1β and pro-IL-18 into their active forms, inhibition of caspase-4 by Ac-LEVD-CHO is expected to indirectly reduce the levels of these potent inflammatory cytokines. nih.govnih.gov This was supported by findings that lipoprotein(a) induces caspase-1 activation and subsequent IL-1β and IL-18 secretion in macrophages. nih.gov The ability of Ac-LEVD-CHO to modulate the production of these key inflammatory mediators underscores its importance as a tool for studying inflammatory signaling pathways.

The canonical NF-κB pathway is a key signaling cascade that leads to the production of numerous pro-inflammatory cytokines. nih.govcusabio.com It is conceivable that the effects of Ac-LEVD-CHO on inflammation may also involve the modulation of the NF-κB pathway, although direct evidence for this is currently lacking.

Protein Interaction Modulation

The biological effects of small molecules like Ac-Leu-Glu-Val-Asp-aldehyde are ultimately determined by their interactions with cellular proteins. While the primary and most well-characterized interaction of this compound is with the active site of caspase-4, the full spectrum of its protein binding partners remains an area for further exploration.

The specificity of peptide-based inhibitors is often not absolute, and they can exhibit off-target effects by binding to other proteins with similar structural motifs. Investigating the broader interactome of Ac-LEVD-CHO could reveal novel mechanisms of action and additional cellular pathways that it modulates. Techniques such as affinity chromatography coupled with mass spectrometry or proteomic profiling of cells treated with the inhibitor could provide valuable insights into its protein interaction landscape. nih.govnih.gov Understanding these interactions is crucial for a comprehensive interpretation of the cellular effects of Ac-Leu-Glu-Val-Asp-aldehyde and for its refined use as a specific molecular probe.

Impact on Enzyme-Substrate Binding Dynamics

Ac-Leu-Glu-Val-Asp-aldehyde functions as a reversible inhibitor of caspase-4 sigmaaldrich.com. The aldehyde group of Ac-LEVD-CHO is key to its inhibitory activity, as it interacts with the catalytic cysteine residue in the active site of the caspase. This interaction mimics the transition state of the enzyme-substrate complex, thereby blocking the enzyme's ability to bind and cleave its natural substrates.

The specificity of Ac-LEVD-CHO for caspase-4 is dictated by the peptide sequence Leu-Glu-Val-Asp. Caspases recognize specific four-amino-acid sequences in their substrates, and the LEVD sequence is preferentially recognized by caspase-4. This specificity allows for the targeted inhibition of caspase-4, enabling researchers to dissect its specific roles in complex cellular processes. While Ac-LEVD-CHO is primarily known as a caspase-4 inhibitor, it is important to note that some studies have also utilized it to investigate the roles of other caspases, such as caspase-5, due to the structural and functional similarities among these inflammatory caspases nih.govnih.gov.

| Enzyme | Inhibitor | Inhibition Data (IC50/Ki) | Comments |

|---|---|---|---|

| Caspase-4 | Ac-Leu-Glu-Val-Asp-aldehyde | Data not available in peer-reviewed literature | Characterized as a potent and reversible inhibitor. sigmaaldrich.comsigmaaldrich.com |

| Caspase-5 | Ac-Leu-Glu-Val-Asp-aldehyde | Data not available in peer-reviewed literature | Often used as an inhibitor due to caspase similarity. nih.govnih.gov |

| Caspase-1 | Ac-Leu-Glu-Val-Asp-aldehyde | Data not available in peer-reviewed literature | May also inhibit caspase-1. nih.gov |

The structural basis for the interaction between Ac-LEVD-CHO and caspase-4 has been investigated through computational docking studies, which predict the binding orientation and key interactions within the enzyme's active site nih.gov. These models suggest that the peptide backbone of the inhibitor forms hydrogen bonds with the enzyme, while the side chains of the amino acid residues fit into specific pockets (S1-S4) of the caspase active site, contributing to the binding affinity and specificity.

Alteration of Key Protein-Protein Interactions

The inhibition of caspase-4 by Ac-Leu-Glu-Val-Asp-aldehyde has significant consequences for downstream cellular events by altering key protein-protein interactions. Caspase-4 is a key player in the non-canonical inflammasome pathway, which is activated by intracellular lipopolysaccharide (LPS), a component of Gram-negative bacteria. Once activated, caspase-4 cleaves specific substrates, initiating a cascade of events that leads to inflammation and a form of programmed cell death called pyroptosis.

By blocking the catalytic activity of caspase-4, Ac-LEVD-CHO prevents the cleavage of these downstream substrates. One of the most critical substrates of caspase-4 is Gasdermin D (GSDMD). Cleavage of GSDMD by caspase-4 is a pivotal step in pyroptosis. The N-terminal fragment of cleaved GSDMD oligomerizes and forms pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines. The use of Ac-LEVD-CHO has been shown to inhibit GSDMD processing and subsequent pyroptosis nih.gov.

Furthermore, the inhibition of caspase-4 by Ac-LEVD-CHO has been demonstrated to modulate the production and secretion of pro-inflammatory cytokines. For instance, in human gingival fibroblasts, treatment with Ac-LEVD-CHO inhibited the activation of caspase-4 induced by a bacterial surface protein, which in turn suppressed the expression and secretion of interleukin-1α (IL-1α) nih.govcaymanchem.com. Similarly, studies have shown that Ac-LEVD-CHO can block the release of other inflammatory mediators, highlighting its role in dampening the inflammatory response caymanchem.comnih.gov.

The prevention of substrate cleavage by Ac-LEVD-CHO also impacts apoptotic pathways. For example, in certain cancer cell lines, Ac-LEVD-CHO was found to reduce apoptosis induced by the expression of a dominant-negative form of an RNA-dependent protein kinase caymanchem.com. Additionally, the inhibition of caspase-4 by Ac-LEVD-CHO has been shown to prevent nuclear fragmentation, a hallmark of apoptosis, in response to certain stimuli nih.gov. These findings underscore the ability of Ac-LEVD-CHO to interfere with the proteolytic cascade that leads to the execution phase of apoptosis.

The table below summarizes the observed effects of Ac-LEVD-CHO on various cellular processes, which are a direct consequence of the alteration of protein-protein interactions following caspase-4 inhibition.

| Cellular Process | Key Protein Substrate | Effect of Ac-Leu-Glu-Val-Asp-aldehyde | Reference |

|---|---|---|---|

| Pyroptosis | Gasdermin D (GSDMD) | Inhibits cleavage and subsequent pore formation. | nih.gov |

| Inflammation | Pro-interleukin-1α (Pro-IL-1α) | Inhibits expression and secretion. | nih.govcaymanchem.com |

| Inflammation | Pro-interleukin-8 (Pro-IL-8) | Eliminated induced protein production. | nih.gov |

| Apoptosis | Various apoptotic substrates | Reduces apoptosis and prevents nuclear fragmentation. | nih.govcaymanchem.com |

Synthetic Methodologies for Ac Leu Glu Val Asp Aldehyde and Derivatives

Solid-Phase Peptide Synthesis (SPPS) Strategiesnih.govumn.edu

Solid-phase peptide synthesis (SPPS) is a cornerstone in the production of peptides, offering advantages in purification and automation. lsu.edu For peptide aldehydes, specific adaptations to standard SPPS protocols are necessary to handle the sensitive aldehyde functionality.

C-terminal Peptide Aldehyde Synthesis via Backbone Amide Linker (BAL)nih.govumn.edu

The Backbone Amide Linker (BAL) strategy represents a significant advancement in the SPPS of C-terminally modified peptides, including aldehydes. nih.gov In this approach, the peptide is anchored to the solid support through a backbone amide nitrogen rather than the C-terminal carboxyl group. nih.govacs.org This leaves the C-terminus free for modification. nih.gov

The process typically begins by attaching an aromatic aldehyde, such as a trisalkoxybenzaldehyde, to the solid support. nih.gov The first amino acid, in this case, a protected aspartic acid derivative, is then coupled via reductive amination. nih.gov Subsequent amino acids are added using standard Fmoc-based SPPS protocols. nih.gov The C-terminal aldehyde is masked as an acetal (B89532) throughout the synthesis and is deprotected during the final cleavage from the resin, which is typically achieved with strong acid treatment. nih.gov This strategy has been successfully used to generate various peptide aldehydes. researchgate.net

Table 1: Key Features of the BAL Strategy for Peptide Aldehyde Synthesis

| Feature | Description | Reference |

| Anchoring | Peptide anchored through a backbone amide nitrogen. | nih.gov |

| Linker | Typically a trisalkoxybenzyl-based linker. | nih.gov |

| C-terminal Modification | Allows for the synthesis of C-terminally modified peptides. | nih.govacs.org |

| Aldehyde Protection | C-terminal aldehyde is masked as an acetal during synthesis. | nih.gov |

| Deprotection/Cleavage | Simultaneous deprotection of the acetal and cleavage from the resin. | nih.gov |

Masking and Demasking Strategies for Aldehyde Functionality

The success of peptide aldehyde synthesis, particularly via SPPS, hinges on the effective protection and deprotection of the aldehyde group. emorychem.science The protecting group must be stable to the repeated cycles of N-α-deprotection and coupling but readily removable at the end of the synthesis with minimal side reactions. wikipedia.org

Common masking strategies include the formation of acetals, thioacetals, and semicarbazones. wikipedia.orgacs.orgnih.gov Acetals are a popular choice and are often used in conjunction with the BAL strategy, as they can be cleaved under the acidic conditions used for resin cleavage. nih.gov Thioacetals offer an alternative that can be cleaved under milder, more specific conditions, for example, using N-bromosuccinimide (NBS). nih.gov Semicarbazones provide robust protection and can be deprotected using transimination with an excess of an aldehyde or ketone. wikipedia.org

For the synthesis of Ac-Leu-Glu-Val-Asp-aldehyde, the side chains of glutamic acid and aspartic acid also require protection. Typically, tert-butyl (tBu) esters are used for the side-chain carboxyl groups in Fmoc-based SPPS. creative-peptides.compeptide.com These are conveniently removed during the final acid cleavage step along with other side-chain protecting groups and, in many cases, the aldehyde protecting group. creative-peptides.compeptide.com

Table 2: Comparison of Aldehyde Protecting Groups in SPPS

| Protecting Group | Protection Method | Deprotection Conditions | Advantages | Disadvantages | Reference |

| Acetal | Reaction with an alcohol or diol | Acidic conditions (e.g., TFA) | Compatible with many SPPS strategies; can be deprotected during resin cleavage. | Can be sensitive to premature cleavage with repeated acid treatments. | nih.govwikipedia.org |

| Thioacetal | Reaction with a thiol or dithiol | Oxidative cleavage (e.g., NBS) | Milder deprotection conditions. | Potential for sulfur-related side reactions. | nih.gov |

| Semicarbazone | Reaction with semicarbazide | Transimination (e.g., formaldehyde) | Robust protection. | Deprotection requires specific reagents and conditions. | wikipedia.orgacs.org |

| Oxazolidine | Reaction with a 1,2-aminoalcohol | Mild aqueous acid | Can be used as a linker and protecting group. | Requires specific building blocks. | nih.gov |

Solution-Phase Synthetic Approaches

While SPPS is often the method of choice, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale production and for complex peptides where solid-phase aggregation can be problematic. slideshare.netekb.eg The synthesis of Ac-Leu-Glu-Val-Asp-aldehyde in solution would typically involve a stepwise or fragment condensation approach. youtube.com

In a stepwise approach, the peptide is built one amino acid at a time, starting from the C-terminal aspartyl aldehyde derivative. youtube.com Each coupling step requires the activation of the C-terminal carboxyl group of the incoming amino acid, commonly using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization. youtube.com After each coupling, the N-terminal protecting group of the growing peptide chain is removed to allow for the addition of the next amino acid. The aldehyde group of the C-terminal aspartate would need to be protected throughout the synthesis, for example, as a dimethyl acetal, which can be cleaved under mild acidic conditions at the final stage. The side chains of glutamic and aspartic acid would also require protection, often as benzyl (B1604629) (Bzl) or cyclohexyl (cHex) esters, which can be removed by hydrogenolysis or strong acid, respectively. creative-peptides.com

Fragment condensation involves the synthesis of smaller peptide fragments, which are then coupled together. For Ac-Leu-Glu-Val-Asp-aldehyde, one might synthesize the dipeptides Ac-Leu-Glu and Val-Asp-aldehyde separately and then couple them. This approach can be more efficient for longer peptides but carries a higher risk of racemization at the C-terminal residue of the activated fragment.

Advanced Ligation and Coupling Techniques

To overcome some of the limitations of traditional synthesis methods, advanced ligation and coupling techniques have been developed. These methods often offer higher chemoselectivity and efficiency.

Aldehyde Capture Ligation (ACL) in Peptide Synthesis

Aldehyde Capture Ligation (ACL) is a chemoselective method for forming a native amide bond. nih.gov It leverages the reversible reaction between an aldehyde and an amine to facilitate an intramolecular amide bond formation. acs.orgemorychem.science In the context of synthesizing a peptide like Ac-Leu-Glu-Val-Asp-aldehyde, ACL could be envisioned in a fragment condensation strategy.

The principle involves a peptide fragment with a C-terminal o-benzaldehyde ester and another fragment with an N-terminal amine. acs.org The N-terminal amine of one fragment reversibly condenses with the aldehyde on the other fragment, forming a transient hemiaminal or imine. acs.org This brings the reacting termini into close proximity, accelerating the intramolecular O- to N-acyl transfer to form the stable amide bond. acs.org This technique has been shown to be effective for the ligation of various amino acid residues, including those with protected acidic side chains. acs.org The crude yield for the solid-phase synthesis of a peptide-selenoester precursor for ACL has been reported to be around 59%. acs.org

Table 3: Research Findings on Synthetic Yields for Peptide Aldehydes

| Peptide Sequence | Synthetic Method | Resin/Linker | Yield | Purity | Reference |

| Fmoc-GVAIF-H | SPPS | NovaGel | 87% | - | nih.gov |

| Fmoc-GVAIF-H | SPPS | NovaSynTG | 82% | - | nih.gov |

| Ac-Val-Leu-Ala-H | SPPS | 2-chlorotrityl chloride resin | 8% (direct cleavage) | - | nih.gov |

| Ac-Val-Leu-Ala-H | SPPS (one-pot) | 2-chlorotrityl chloride resin | 12% (overall) | - | nih.gov |

| Various | BAL-SPPS | BAL-PEG-PS | 16-53% (crude) | 30-40% (initial) | researchgate.net |

| FmocLYRAG-Se-o-PhCHO | SPPS (for ACL) | Dawson Nbz protocol | 59% (crude) | - | acs.org |

Thiol-Salicylaldehyde Ester-Induced Ligation Methods for Peptide Synthesis

The synthesis of complex peptides such as Ac-Leu-Glu-Val-Asp-aldehyde and its derivatives can be approached using advanced chemical ligation techniques. One such powerful strategy is the thiol-salicylaldehyde ester-induced ligation, which facilitates the formation of a native amide bond between two unprotected peptide segments. nih.govdigitellinc.com This method is a type of chemical ligation that relies on the reaction between a peptide with a C-terminal salicylaldehyde (B1680747) (SAL) ester and another peptide bearing an N-terminal cysteine (Cys) or penicillamine (B1679230) residue. nih.gov

The underlying mechanism of this ligation involves a chemoselective reaction cascade. Initially, the N-terminal cysteine of one peptide fragment attacks the C-terminal salicylaldehyde ester of the other fragment. This leads to the rapid formation of an N,S-benzylidene acetal intermediate. nih.gov This intermediate then undergoes a spontaneous intramolecular rearrangement, resulting in the formation of a native peptide bond at the ligation site. This process is highly efficient and can proceed even at sterically hindered junctions between amino acids. nih.gov

A key advantage of this methodology is the ability to generate the reactive peptide salicylaldehyde esters in a straightforward manner from peptide hydrazides. nih.gov This operational simplicity, combined with the high chemoselectivity of the ligation reaction, makes it a valuable tool for the convergent synthesis of large peptides and even small proteins. nih.gov Furthermore, this ligation strategy is compatible with other ligation chemistries, allowing for sequential or one-pot multi-segment assembly of complex polypeptide chains. nih.gov

While direct synthesis of Ac-Leu-Glu-Val-Asp-aldehyde using this specific method is not extensively documented in publicly available literature, its principles can be readily applied. For instance, the tetrapeptide could be synthesized by ligating two dipeptide fragments as illustrated in the following table:

Table 1: Hypothetical Thiol-Salicylaldehyde Ester-Induced Ligation Strategy for Ac-Leu-Glu-Val-Asp-aldehyde

| Fragment 1 (C-terminal SAL ester) | Fragment 2 (N-terminal Cys) | Resulting Ligation Product (pre-desulfurization) |

| Ac-Leu-Glu-SAL | Cys-Val-Asp-aldehyde | Ac-Leu-Glu-Cys-Val-Asp-aldehyde |

Following the ligation, a desulfurization step would be necessary to convert the cysteine residue at the ligation junction to the native alanine, if that was the desired residue. However, for the synthesis of Ac-Leu-Glu-Val-Asp-aldehyde, a different strategic break would be necessary, for instance, preparing a larger fragment with a C-terminal SAL ester and ligating it to a single amino acid aldehyde with an N-terminal cysteine, followed by desulfurization.

Incorporation of Non-Canonical Amino Acids and Peptidomimetic Scaffolds

To enhance the therapeutic potential of peptide-based inhibitors like Ac-Leu-Glu-Val-Asp-aldehyde, medicinal chemists often turn to the incorporation of non-canonical amino acids (ncAAs) and peptidomimetic scaffolds. researchgate.netnih.gov These modifications can address inherent limitations of natural peptides, such as poor metabolic stability, low bioavailability, and lack of specificity. nih.govelsevierpure.com

The introduction of ncAAs can confer resistance to proteolytic degradation, a major pathway for the metabolism of peptide drugs. nih.govnih.gov By replacing one or more of the standard amino acids in the Ac-Leu-Glu-Val-Asp sequence with an unnatural counterpart, the peptide can be rendered less recognizable to proteases, thereby prolonging its half-life in vivo. nih.govnih.gov Furthermore, ncAAs can be used to probe structure-activity relationships (SAR) and to optimize the binding affinity and selectivity of the inhibitor for its target caspase. researchgate.netbiorxiv.org For example, studies on other caspase inhibitors have shown that substitutions with unnatural amino acids at various positions can significantly increase enzymatic activity and selectivity for specific caspase isoforms. biorxiv.org

Peptidomimetic scaffolds represent a more profound structural departure from the natural peptide backbone. mdpi.com These are non-peptide structures designed to mimic the spatial arrangement of the key pharmacophoric elements of the original peptide. The goal is to create a molecule that retains or improves upon the biological activity of the parent peptide while exhibiting superior drug-like properties. mdpi.com Heterocyclic compounds are a common class of scaffolds used in peptidomimetic design. mdpi.com By replacing a portion of the peptide backbone with a rigid heterocyclic ring system, it is possible to constrain the molecule into its bioactive conformation, which can lead to enhanced binding affinity and reduced entropic penalty upon binding to the target enzyme.

Table 2: Examples of Non-Canonical Amino Acid Incorporation in Caspase Inhibitors

| Parent Sequence | Modification | Effect on Activity/Selectivity | Reference |

| DEVD | Ac-Asp-Glu-Val-Asp-glyoxal | Potent inhibitor of caspase-3 (Ki = 0.26 nM) with modest inhibition of caspase-1 (Ki = 451 nM). | biorxiv.org |

| DEVD | Ac-DNLD-CHO | Highly selective for caspase-3 over caspases-7, -8, and -9. | biorxiv.org |

| LETD | Incorporation of various ncAAs | Resulted in compounds with >100-fold selectivity for initiator caspases (caspase-8 and -9) over executioner caspases (caspase-3, -6, and -7). | nih.gov |

Research Applications and Methodological Approaches

In Vitro Biochemical Assays

In vitro studies are fundamental to characterizing the direct effects of Ac-Leu-Glu-Val-Asp-aldehyde on purified enzymes and proteins. These assays provide quantitative data on its inhibitory potency and specificity.

Enzyme Activity Quantification Assays (e.g., Colorimetric and Fluorogenic Substrates)

The activity of enzymes, particularly proteases, is often quantified using synthetic substrates that produce a detectable signal upon cleavage. Ac-Leu-Glu-Val-Asp-aldehyde is utilized in these assays as an inhibitor to determine its effect on enzyme kinetics.

Colorimetric Assays: These assays employ substrates that release a chromophore (a colored compound) when cleaved by the target enzyme. For instance, Ac-Leu-Glu-Val-Asp-pNA is a colorimetric substrate for Caspase-4. echelon-inc.com The cleavage of this substrate by Caspase-4 releases p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm. echelon-inc.com The presence of an inhibitor like Ac-Leu-Glu-Val-Asp-aldehyde would lead to a decrease in the rate of pNA release, allowing for the calculation of inhibitory constants.

Fluorogenic Assays: These assays use substrates that are initially non-fluorescent but become fluorescent upon enzymatic cleavage. Ac-Leu-Glu-Val-Asp-AFC is a fluorogenic substrate where AFC (7-amino-4-trifluoromethylcoumarin) is the fluorescent reporter group. chemimpex.combiosynth.com This type of assay offers higher sensitivity compared to colorimetric methods and is suitable for real-time monitoring of enzyme activity. chemimpex.com The inhibition of the enzyme by Ac-Leu-Glu-Val-Asp-aldehyde results in a reduced rate of fluorescence increase.

| Assay Type | Substrate Example | Detection Method | Application |

| Colorimetric | Ac-Leu-Glu-Val-Asp-pNA | Measures absorbance of released chromophore (pNA) at 405 nm echelon-inc.com | Quantifying enzyme activity and inhibition |

| Fluorogenic | Ac-Leu-Glu-Val-Asp-AFC | Measures fluorescence of released fluorophore (AFC) chemimpex.combiosynth.com | Real-time monitoring of enzyme kinetics with high sensitivity chemimpex.com |

Protein Binding and Interaction Studies

Ac-Leu-Glu-Val-Asp-aldehyde is known to function as an inhibitor of caspase-4 (ICH-2). glpbio.comcpcscientific.com This interaction is central to its mechanism of action. The aldehyde functional group of the peptide can form a covalent bond with the active site cysteine of the caspase, leading to reversible inhibition. echelon-inc.com

Understanding the binding affinity and specificity of this inhibitor is crucial. While specific binding studies for Ac-Leu-Glu-Val-Asp-aldehyde are not extensively detailed in the provided results, the general principle involves techniques that can measure the interaction between a ligand (the inhibitor) and a protein (the enzyme). These methods can include:

Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine thermodynamic parameters of the interaction.

Surface Plasmon Resonance (SPR): Monitors the binding of the inhibitor to the immobilized enzyme in real-time to determine association and dissociation rate constants.

Enzyme Kinetics: As described previously, detailed kinetic studies can reveal the mode of inhibition (e.g., competitive, non-competitive) and provide the inhibition constant (Ki), which is a measure of the inhibitor's potency.

Cellular Research Models

The effects of Ac-Leu-Glu-Val-Asp-aldehyde are investigated in cellular contexts to understand its influence on biological pathways and cell fate.

Investigation of Cellular Signaling Pathways

Aldehydes can impact cellular signaling pathways. biorxiv.org For instance, formaldehyde (B43269) has been shown to activate signaling pathways such as YAP and NF-κB. biorxiv.org Given that Ac-Leu-Glu-Val-Asp-aldehyde is an inhibitor of caspase-4, which has a role in inflammation and innate immunity, its effects on signaling pathways related to apoptosis and inflammation are of significant interest. echelon-inc.com

Investigative methods would include:

Western Blotting: To detect changes in the levels and post-translational modifications (e.g., phosphorylation) of key signaling proteins.

Reporter Gene Assays: To measure the activity of transcription factors and signaling pathways.

Immunofluorescence Microscopy: To visualize the subcellular localization of signaling molecules.

Cell Death and Survival Assays

As an inhibitor of a caspase, an enzyme family central to apoptosis, Ac-Leu-Glu-Val-Asp-aldehyde is expected to influence cell death and survival. cpcscientific.com Various assays can be employed to quantify these effects. nih.gov

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells. nih.gov Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis. nih.gov

TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a characteristic feature of late-stage apoptosis. nih.gov

Caspase Activity Assays: Cellular caspase activity can be measured using fluorogenic substrates that are cleaved by active caspases within the cell, providing a direct measure of the inhibitor's efficacy in a cellular context. nih.gov

Cell Viability Assays (e.g., MTS/MTT): These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells. nih.gov A decrease in metabolic activity can indicate cell death or inhibition of proliferation.

LDH Release Assay: The release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, into the culture medium is an indicator of plasma membrane damage and necrosis. nih.gov

| Assay | Principle | Information Gained |

| Annexin V/PI Staining | Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells based on membrane changes. nih.gov | Quantifies different stages of cell death. nih.gov |

| TUNEL Assay | Detects DNA fragmentation in apoptotic cells. nih.gov | Identifies cells in the later stages of apoptosis. nih.gov |

| Cellular Caspase Activity | Measures the activity of caspases within cells using specific substrates. nih.gov | Assesses the direct intracellular target engagement of the inhibitor. |

| MTS/MTT Assay | Measures the metabolic activity of viable cells. nih.gov | Determines overall cell viability and proliferation. nih.gov |

| LDH Release Assay | Quantifies the release of a cytosolic enzyme from damaged cells. nih.gov | Indicates loss of membrane integrity and necrosis. nih.gov |

Preclinical Research Models (Excluding Clinical Human Trials)

The aldehyde derivative of the peptide sequence Acetyl-Leucine-Glutamic acid-Valine-Aspartic acid, Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid), serves as a valuable tool in various preclinical research models. Its primary known function is as a potent and selective inhibitor of caspase-4, an enzyme implicated in inflammatory and apoptotic pathways. This inhibitory action allows researchers to investigate the specific roles of caspase-4 in cellular processes and disease pathogenesis.

In Vitro and Ex Vivo Studies of Biological Sample Stabilization

The preservation of tissue and cell integrity ex vivo is crucial for accurate experimental analysis. Degradation processes, often initiated by enzymes like caspases, can compromise the quality of biological samples. While direct studies on Ac-Leu-Glu-Val-Asp-aldehyde for broad sample stabilization are not extensively documented, the use of caspase inhibitors in this context is an established principle. For instance, the pan-caspase inhibitor Z-VAD-fmk has been shown to support proper gene expression and prevent interdigital web regression in ex vivo mouse limb cultures, highlighting the role of caspase inhibition in maintaining tissue integrity during experimental procedures. caymanchem.com Given that Ac-Leu-Glu-Val-Asp-aldehyde specifically targets caspase-4, its application could be valuable in experimental setups where caspase-4-mediated degradation is a concern.

In a more specific application, Ac-Leu-Glu-Val-Asp-aldehyde has been used in in vitro studies to understand cellular responses. For example, in human gingival fibroblasts, Ac-LEVD-CHO was used to pretreat cells before stimulation with a bacterial surface protein to investigate the role of caspase-4 in the subsequent cellular response, including cell death and nuclear fragmentation. nih.gov This demonstrates its utility in stabilizing a specific cellular pathway for detailed study.

Investigations in Relevant Animal Models (e.g., Neuronal Cell Death in Rabbit Models)

While specific studies utilizing Ac-Leu-Glu-Val-Asp-aldehyde in rabbit models of neuronal cell death were not identified in the reviewed literature, the use of rabbits as a model for neurological diseases, including those with a neuroinflammatory component, is well-established. nih.gov Rabbit models have been successfully used to study conditions like Tay-Sachs disease, where they recapitulate neurological abnormalities seen in humans. nih.gov Furthermore, the broader class of caspase inhibitors has been investigated for their neuroprotective effects in various animal models.

The relevance of targeting caspase-4 in neuronal cell death is underscored by its involvement in inflammatory pathways that can contribute to neurodegeneration. Animal models of neuroinflammation are often created using agents like lipopolysaccharide (LPS) to mimic the inflammatory cascade. nih.gov Given that Ac-Leu-Glu-Val-Asp-aldehyde is a known inhibitor of caspase-4, which is activated by LPS, its use in such models to dissect the role of this specific caspase in neuronal damage is a logical and potential area of investigation.

Evaluation in Disease-Relevant Preclinical Paradigms

The application of Ac-Leu-Glu-Val-Asp-aldehyde and other caspase-4 inhibitors has been explored in various preclinical models of diseases where inflammation and apoptosis play a significant role.

Sepsis: Sepsis is characterized by a dysregulated host response to infection, often involving widespread inflammation and cell death. nih.govnih.gov Caspase-4, and its murine ortholog caspase-11, are key mediators of the non-canonical inflammasome pathway, which is activated by intracellular LPS from Gram-negative bacteria. nih.gov Studies have shown that inhibiting caspase-4/5 with inhibitors like LEVD-fmk can block the release of inflammatory cytokines in human monocytes stimulated with LPS. nih.gov This provides a strong rationale for the evaluation of Ac-Leu-Glu-Val-Asp-aldehyde in preclinical sepsis models to understand the therapeutic potential of targeting caspase-4.

Ischemic Stroke: Ischemic stroke leads to neuronal death and inflammation in the affected brain region. nih.govnih.gov Preclinical animal models, most commonly rodent models of middle cerebral artery occlusion (MCAo), are used to study the pathophysiology and test potential therapies. nih.gov The inflammatory response following a stroke contributes significantly to the secondary brain injury. Given the role of caspase-4 in inflammation, investigating the effect of Ac-Leu-Glu-Val-Asp-aldehyde in preclinical stroke models could provide insights into new therapeutic strategies.

Inflammatory Conditions: The utility of Ac-Leu-Glu-Val-Asp-aldehyde has been directly demonstrated in a model of periodontal inflammation. In human gingival fibroblasts, the bacterial surface protein Td92 from Treponema denticola was shown to activate caspase-4, leading to cell death and the release of interleukin-1α. nih.gov The use of Ac-LEVD-CHO in this study was instrumental in confirming that caspase-4 was the key mediator of this process. nih.gov

| Preclinical Model | Application of Ac-Leu-Glu-Val-Asp-aldehyde or Related Inhibitors | Key Findings | Reference |

| In Vitro Human Gingival Fibroblasts | Pretreatment with Ac-LEVD-CHO before stimulation with bacterial protein. | Inhibited caspase-4 activation, cell death, and nuclear fragmentation. | nih.gov |

| Ex Vivo Mouse Limb Culture | Addition of pan-caspase inhibitor zVAD-fmk to culture medium. | Supported proper gene expression and prevented interdigital web regression. | caymanchem.com |

| In Vitro Human Monocytes | Pre-treatment with caspase-4/5 inhibitor LEVD-fmk before LPS stimulation. | Blocked the release of inflammatory cytokines IL-1α and IL-1β. | nih.gov |

| In Vitro Human Retinal Pigment Epithelial Cells | Use of caspase-4 inhibitor Z-LEVD-fmk to study ER stress-induced apoptosis. | Demonstrated that caspase-4 is a key mediator of apoptosis in these cells. | mdpi.com |

Development of Research Probes and Tools

The specific inhibitory action of Ac-Leu-Glu-Val-Asp-aldehyde on caspase-4 makes it a valuable molecule for the development of research probes and tools to study the function and activity of this enzyme.

Design of Peptide-Based Diagnostics and Biosensors

The development of sensitive and specific diagnostic tools for detecting caspase activity is an active area of research. Peptide-based biosensors are a promising approach, where a peptide sequence recognized by a specific caspase is coupled to a reporter molecule. When the caspase is active, it cleaves the peptide, leading to a detectable signal.

While specific biosensors utilizing the LEVD sequence for caspase-4 are not extensively described in the provided literature, the principle has been well-established for other caspases, particularly caspase-3, which recognizes the DEVD sequence. Various biosensor platforms, including electrochemical and optical methods, have been developed using DEVD-modified peptides to detect caspase-3 activity with high sensitivity. nih.gov These designs could be readily adapted to create LEVD-based biosensors for the specific detection of caspase-4 activity. Such a tool would be invaluable for studying the role of caspase-4 in various diseases and for screening potential inhibitors.

| Biosensor Principle | Target Caspase | Peptide Sequence | Potential for Ac-Leu-Glu-Val-Asp-aldehyde |

| Electrochemical | Caspase-3 | DEVD | The LEVD sequence could be used to develop a similar biosensor for caspase-4. |

| Optical (Fluorescence/Luminescence) | Caspase-3 | DEVD | The LEVD sequence could be incorporated into FRET or other optical probes for caspase-4. |

Use as Chemical Biology Tools for Pathway Dissection

One of the most significant applications of Ac-Leu-Glu-Val-Asp-aldehyde is as a chemical biology tool to dissect the intricate signaling pathways involving caspase-4. By selectively inhibiting this enzyme, researchers can elucidate its specific downstream effects and its position within a larger signaling network.

For example, in the study of human gingival fibroblasts, Ac-LEVD-CHO was crucial in demonstrating that caspase-4 activation by a bacterial protein was independent of caspase-1 and occurred via cathepsin G. nih.gov This allowed for a more precise mapping of the signaling cascade initiated by the bacterial pathogen.

Similarly, in human retinal pigment epithelial cells, the use of the caspase-4 inhibitor Z-LEVD-fmk helped to establish that caspase-4 is a key mediator of apoptosis induced by endoplasmic reticulum (ER) stress. mdpi.com This inhibitor was also used to show that caspase-3 acts downstream of caspase-4 in this pathway. mdpi.com

Furthermore, Ac-LEVD-CHO has been used to probe the mechanism of bacterial virulence factors. A study on enteropathogenic E. coli (EPEC) showed that the virulence factor NleF inhibits the activation of human caspase-4. The use of Ac-LEVD-CHO in this research helped to confirm the specific targeting of caspase-4 by this bacterial protein. genome.jp

Compound Names

Future Directions and Academic Perspectives

Elucidation of Broader Biological Roles and Off-Target Effects

While Ac-LEVD-CHO is identified as a caspase-4 inhibitor, a comprehensive understanding of its full biological activity spectrum remains a critical area for future investigation. glpbio.comcpcscientific.com Caspases, a family of cysteine-dependent aspartate-specific proteases, are central regulators of apoptosis and inflammation. sigmaaldrich.comnih.gov The complexity and overlapping functions within the caspase family necessitate a thorough characterization of any inhibitor's specificity.

Future research will likely focus on systematically screening Ac-LEVD-CHO against a full panel of caspases to quantify its inhibitory constants (Kᵢ) for each. This is crucial because related peptide aldehyde inhibitors, such as Ac-DEVD-CHO (a well-known caspase-3/7 inhibitor), have been shown to inhibit other caspases, including -1, -6, -8, -9, and -10, thereby limiting their use as highly specific tools. biotium.comnih.gov Determining the precise selectivity profile of Ac-LEVD-CHO is essential for its validation as a specific probe for caspase-4 function.

Beyond the caspase family, the elucidation of potential off-target effects on other proteases is a vital academic pursuit. Unintended interactions could lead to misinterpretation of experimental results. Therefore, comprehensive proteomic screening approaches will be invaluable in identifying any other cellular proteins that bind to or are inhibited by Ac-LEVD-CHO. Given the diverse roles of caspases in processes ranging from programmed cell death to cell proliferation and differentiation, understanding the full interaction profile of Ac-LEVD-CHO will clarify its potential impact on these interconnected cellular pathways. nih.govnih.govportlandpress.com

Development of Novel Analogs with Enhanced Specificity or Potency

The development of novel analogs of Ac-LEVD-CHO represents a significant future direction, driven by the goal of creating molecules with improved biochemical properties. The core strategy involves the rational design of new peptide sequences or modifications to the aldehyde "warhead" to enhance specificity for caspase-4 or to increase inhibitory potency. sigmaaldrich.comnih.gov

A powerful precedent for this approach is the development of Ac-DNLD-CHO, a highly selective caspase-3 inhibitor designed using computational screening. nih.gov This inhibitor was found to be orders of magnitude more selective for caspase-3 over other caspases when compared to the broader-spectrum inhibitor Ac-DEVD-CHO. nih.gov Similar strategies can be applied to the LEVD sequence. By systematically substituting amino acids at each position (P4-Leu, P3-Glu, P2-Val), researchers can probe the structural requirements of the caspase-4 active site and develop analogs with a more restricted and potent inhibitory profile.

Furthermore, a major academic goal is the transition from peptide-based inhibitors to non-peptidic small molecules. sigmaaldrich.comnih.gov While peptide aldehydes are valuable research tools, they often have limitations as potential therapeutic agents due to poor cell permeability and metabolic instability. Ac-LEVD-CHO can serve as a lead compound or a structural template for the computational design and synthesis of novel, non-peptidic mimetics that retain the inhibitory activity but possess more favorable pharmacological properties.

Integration into Advanced Chemical Biology Techniques

Ac-LEVD-CHO and its future, more specific analogs are poised for integration into a variety of advanced chemical biology techniques to dissect the roles of caspase-4. A primary application is its use as a tool for "chemical knockdown," allowing researchers to acutely inhibit caspase-4 activity in cells or cell lysates to study downstream consequences. nih.gov This approach is fundamental for confirming whether a specific cellular event, such as the cleavage of a particular substrate, is dependent on caspase-4. biotium.combdbiosciences.com For example, the inhibitor can be used to block apoptosis in cell culture models to investigate the specific contribution of caspase-4 to the cell death pathway, as has been demonstrated with related inhibitors for other caspases. stemcell.comnih.gov

Future developments could involve the synthesis of modified Ac-LEVD-CHO analogs that are tagged with reporter molecules. For instance, a biotinylated or fluorescently-labeled version of the inhibitor could be used as an affinity probe to pull down and identify caspase-4 and its associated binding partners from cell extracts. These advanced tools would facilitate a deeper understanding of the multiprotein complexes, or "inflammasomes," where caspase-4 is activated. sigmaaldrich.com The integration of specific inhibitors like Ac-LEVD-CHO with quantitative proteomics and advanced microscopy will be essential for mapping the temporal and spatial dynamics of caspase-4 signaling.

Computational Modeling and Structural Biology Applications

Computational modeling and structural biology are central to the future academic exploration of Ac-LEVD-CHO. The rational design of next-generation inhibitors is heavily reliant on understanding the precise molecular interactions between the inhibitor and the caspase-4 active site. nih.gov A critical goal is to obtain a high-resolution crystal structure of the caspase-4/Ac-LEVD-CHO complex. This structural data would provide invaluable insights into the specific hydrogen bonds, hydrophobic interactions, and conformational changes that govern the binding event.

Computational docking studies, which have been successfully used to explain the selectivity of other caspase inhibitors, will be instrumental. nih.gov These models can predict how changes to the inhibitor's peptide sequence would affect its binding affinity and selectivity for caspase-4 versus other caspases. For example, modeling can reveal key interactions, such as those between an amino acid in the inhibitor and a specific subsite of the enzyme's binding pocket, which can then be exploited to design more selective analogs. nih.gov The aldehyde group's interaction with the active site cysteine of the caspase is a key feature that can be precisely modeled to understand the mechanism of reversible inhibition. stemcell.com This synergy between computational prediction and empirical testing will accelerate the development of superior chemical probes for studying caspase biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.